3,4,5-trimethoxy-N-{2-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-{2-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide is a complex organic compound with a molecular formula of C23H27N3O4. This compound is characterized by its unique structure, which includes a benzimidazole moiety and multiple methoxy groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-{2-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide typically involves multiple steps
Preparation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of Trimethoxybenzamide Moiety: The trimethoxybenzamide moiety can be introduced through an amide coupling reaction, where the benzimidazole derivative is reacted with 3,4,5-trimethoxybenzoic acid in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-{2-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,4,5-trimethoxy-N-{2-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-{2-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The trimethoxy groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzoic acid: A simpler compound with similar methoxy groups but lacking the benzimidazole moiety.
Benzimidazole derivatives: Compounds with similar core structures but different substituents.
Uniqueness
3,4,5-trimethoxy-N-{2-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide is unique due to its combination of a benzimidazole core and multiple methoxy groups, which may confer distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of 3,4,5-trimethoxy-N-{2-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H27N3O4 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]benzamide |
InChI |
InChI=1S/C23H27N3O4/c1-15(2)14-26-18-9-7-6-8-17(18)25-21(26)10-11-24-23(27)16-12-19(28-3)22(30-5)20(13-16)29-4/h6-9,12-13H,1,10-11,14H2,2-5H3,(H,24,27) |
InChI Key |
XULZGZHNAQXGJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.